molecular formula C11H16ClF2N B2616812 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride CAS No. 2248272-78-6

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride

Cat. No.: B2616812
CAS No.: 2248272-78-6
M. Wt: 235.7
InChI Key: OOXRGRHYGPMFTE-UHFFFAOYSA-N
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Description

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and reaction monitoring techniques to control the reaction environment and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The molecular pathways involved can include signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXRGRHYGPMFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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